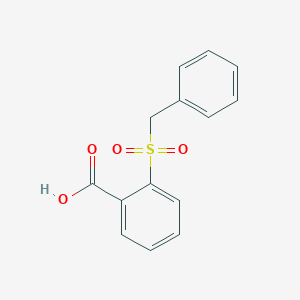

2-(Benzylsulfonyl)benzoic acid

Descripción general

Descripción

2-(Benzylsulfonyl)benzoic acid is an organic compound with the molecular formula C14H12O4S . It has a molecular weight of 276.31 . This compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 2-(Benzylsulfonyl)benzoic acid consists of a benzene ring attached to a carboxyl group and a benzylsulfonyl group . The InChI code for this compound is 1S/C14H12O4S/c15-14(16)12-8-4-5-9-13(12)19(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) .Aplicaciones Científicas De Investigación

. .

Catalyst in Oxidation Reactions

This compound has been used in the selective oxidation of benzyl alcohol to produce benzoic acid . The process involves the use of a catalyst, WO4@PAF-181, which is prepared via methylation and ion exchange . The synergistic effect between functional carriers and active sites endows WO4@PAF-181 with distinctive catalytic property for efficient selective oxidation of benzyl alcohol to benzoic acid .

Production of Benzoic Acid

Benzoic acid has found a wide range of applications in the chemical industry . The selective oxidation of benzyl alcohol is one of the main routes to produce benzoic acid . In this process, 2-(Benzylsulfonyl)benzoic acid plays a crucial role.

Research in Porous Aromatic Frameworks

2-(Benzylsulfonyl)benzoic acid has been used in the synthesis of PAF-181, a porous aromatic framework with a high specific surface area . This material has potential applications in various fields, including gas storage, separation, and catalysis .

Solubility Studies

The solubility of 2-(Benzylsulfonyl)benzoic acid in different solvents can be studied to understand its distribution coefficient . This information is crucial in various fields such as drug delivery, environmental science, and chemical engineering .

Environmental Science

Understanding the distribution coefficient of 2-(Benzylsulfonyl)benzoic acid can help in predicting its behavior in the environment . This can be useful in assessing its potential environmental impact and designing strategies for its safe disposal .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-(Benzylsulfonyl)benzoic acid is the enzyme Carbonic Anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .

Mode of Action

2-(Benzylsulfonyl)benzoic acid acts as an inhibitor of Carbonic Anhydrase . When co-crystallized with hCA II, a form of Carbonic Anhydrase, the compound was observed in an adjacent binding pocket to the active site . This suggests a unique mode of action compared to other inhibitors .

Biochemical Pathways

It is known that the inhibition of carbonic anhydrase can disrupt several physiological processes, including fluid secretion, respiration, and ph regulation .

Pharmacokinetics

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-(Benzylsulfonyl)benzoic acid may have similar pharmacokinetic properties.

Result of Action

The inhibition of Carbonic Anhydrase by 2-(Benzylsulfonyl)benzoic acid can lead to a decrease in the enzyme’s activity, potentially affecting numerous physiological processes . The exact molecular and cellular effects of this compound’s action are still under investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Benzylsulfonyl)benzoic acid. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of organoboron reagents like 2-(Benzylsulfonyl)benzoic acid, is known to be influenced by external electric fields . .

Propiedades

IUPAC Name |

2-benzylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c15-14(16)12-8-4-5-9-13(12)19(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVRFXQEJYYRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340088 | |

| Record name | 2-(Benzylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfonyl)benzoic acid | |

CAS RN |

13536-21-5 | |

| Record name | 2-(Benzylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)

![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)

![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)